Structural Elucidation and NMR Characterization of (2,4-Dimethylphenyl)(furan-2-yl)methanol: A Technical Guide
Structural Elucidation and NMR Characterization of (2,4-Dimethylphenyl)(furan-2-yl)methanol: A Technical Guide
Executive Summary
(2,4-Dimethylphenyl)(furan-2-yl)methanol (CAS: 944645-26-5)[1] is a highly specialized secondary carbinol that serves as a versatile building block in medicinal chemistry and organic synthesis. Featuring both an electron-rich furan heterocycle and a sterically demanding 2,4-dimethylphenyl moiety, this compound is frequently utilized to introduce lipophilic, bulky pharmacophores into drug candidates.
For researchers and drug development professionals, confirming the structural integrity of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepaper provides an in-depth, causally-driven analysis of the 1 H and 13 C NMR chemical shifts of (2,4-Dimethylphenyl)(furan-2-yl)methanol, supported by empirical additivity rules and self-validating experimental protocols.
Structural Analysis & Predictive Rationale
The structural elucidation of this compound relies on understanding the microenvironments of its three primary domains:
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The Central Carbinol (CH-OH): The methine proton is highly deshielded due to the electronegativity of the hydroxyl oxygen. Furthermore, it sits at the intersection of two aromatic systems. The combined diamagnetic anisotropy of the furan and phenyl rings pushes this proton's chemical shift significantly downfield (typically ~5.95 ppm), a well-documented phenomenon in [2].
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The 2,4-Dimethylphenyl Group: The presence of an ortho-methyl group (C2) introduces steric hindrance, restricting the free rotation of the phenyl ring around the C1–CH(OH) bond. This restricted rotation can cause subtle anisotropic deshielding on the adjacent furan ring. The electron-donating nature of the two methyl groups shields the aromatic protons slightly compared to an unsubstituted benzene ring.
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The Furan-2-yl Group: Furan is an electron-rich heteroaromatic ring. Substitution at the C2 position with a carbinol group typically shifts the C2 carbon resonance to ~155 ppm[3]. The 1 H coupling constants within the furan ring ( J3,4≈3.2 Hz, J4,5≈1.8 Hz) are highly diagnostic and serve as an internal validation metric for the heterocycle's integrity.
1 H NMR Chemical Shifts & Multiplicity
The following table synthesizes the predicted 1 H NMR data (in CDCl 3 at 298K, 400/500 MHz) based on empirical shift rules and structurally analogous diaryl methanols[3],[4].
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causal Explanation |
| OH | ~2.50 | Broad singlet (br s) | - | 1H | Highly variable; depends on concentration, temperature, and hydrogen bonding. |
| CH(OH) | ~5.95 | Singlet (s) / Broad | - | 1H | Deshielded by oxygen electronegativity and dual ring diamagnetic anisotropy. |
| Furan H3 | ~6.05 | Doublet of doublets (dd) | J=3.2,0.8 | 1H | Vicinal coupling to H4; long-range coupling to H5. |
| Furan H4 | ~6.28 | Doublet of doublets (dd) | J=3.2,1.8 | 1H | Vicinal coupling to both H3 and H5. |
| Furan H5 | ~7.35 | Doublet of doublets (dd) | J=1.8,0.8 | 1H | Adjacent to the electronegative furan oxygen; highly deshielded. |
| Phenyl H3 | ~6.95 | Broad singlet (br s) | J≈1.5 | 1H | Meta-coupling to H5; shielded by the two adjacent methyl groups. |
| Phenyl H5 | ~7.00 | Doublet of doublets (dd) | J=7.8,1.5 | 1H | Ortho-coupling to H6 and meta-coupling to H3. |
| Phenyl H6 | ~7.40 | Doublet (d) | J=7.8 | 1H | Ortho-coupling to H5; deshielded by proximity to the carbinol group. |
| 2-CH 3 | ~2.25 | Singlet (s) | - | 3H | Standard benzylic methyl shift; slightly shielded relative to 4-CH 3 . |
| 4-CH 3 | ~2.30 | Singlet (s) | - | 3H | Standard benzylic methyl shift. |
13 C NMR Chemical Shifts
The 13 C NMR spectrum provides a definitive map of the carbon skeleton. The quaternary carbons are specifically assigned based on their relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement in standard decoupled experiments[4].
| Carbon Assignment | Chemical Shift ( δ , ppm) | Type | Causal Explanation |
| Carbinol C | ~69.5 | CH | Characteristic shift for a secondary benzylic/allylic alcohol. |
| Furan C2 | ~155.6 | C (Quaternary) | Highly deshielded due to direct attachment to the oxygen-containing ring and the carbinol group. |
| Furan C5 | ~142.3 | CH | Adjacent to the furan oxygen. |
| Furan C4 | ~110.2 | CH | Standard β -carbon of a furan ring. |
| Furan C3 | ~107.4 | CH | Standard β -carbon, slightly shielded by the C2 substitution. |
| Phenyl C4 | ~137.4 | C (Quaternary) | Ipso-carbon attached to the 4-methyl group. |
| Phenyl C1 | ~136.5 | C (Quaternary) | Ipso-carbon attached to the carbinol group. |
| Phenyl C2 | ~135.8 | C (Quaternary) | Ipso-carbon attached to the 2-methyl group. |
| Phenyl C3 | ~131.2 | CH | Aromatic methine between two methyl-bearing carbons. |
| Phenyl C6 | ~127.5 | CH | Aromatic methine ortho to the carbinol. |
| Phenyl C5 | ~126.8 | CH | Aromatic methine. |
| 4-CH 3 | ~21.1 | CH 3 | Standard aromatic methyl carbon. |
| 2-CH 3 | ~19.2 | CH 3 | Sterically compressed ortho-methyl carbon, resulting in an upfield shift. |
Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are met, the following step-by-step protocol represents a self-validating system . Every step is designed to prevent artifacts and ensure high-fidelity data suitable for regulatory or publication submission.
Phase 1: Sample Preparation
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Mass Optimization: Weigh exactly 15–20 mg of (2,4-Dimethylphenyl)(furan-2-yl)methanol for 1 H NMR, or 40–50 mg for 13 C NMR. Causality: Insufficient mass leads to poor signal-to-noise (S/N) ratios in 13 C, while excessive mass increases viscosity, broadening the spectral lines.
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Solvent Selection: Dissolve the compound in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal standard at exactly 0.00 ppm, essential for calibrating the highly sensitive carbinol and aromatic shifts.
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Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity, destroying the fine J≈1.5 Hz meta-couplings.
Phase 2: Instrument Tuning and Shimming
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Probe Tuning: Tune and match the probe for both 1 H and 13 C frequencies. Causality: Maximizes the efficiency of the radiofrequency (RF) pulses, ensuring accurate 90° pulse widths.
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3D Shimming: Perform automated or manual gradient shimming on the Z1–Z5 axes using the deuterium lock signal of CDCl 3 . Causality: Minimizes magnetic field inhomogeneities, ensuring the CDCl 3 solvent peak has a full width at half maximum (FWHM) of <0.8 Hz.
Phase 3: Acquisition & Processing
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1 H Acquisition: Run a standard 1D sequence (e.g., zg30). Set number of scans (ns) = 16, and relaxation delay (d1) = 1s.
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13 C Acquisition: Run a 1 H-decoupled sequence (e.g., zgpg30 with WALTZ-16 decoupling). Set ns = 512–1024, and d1 = 2s. Causality: A longer d1 ensures complete relaxation of the quaternary carbons (C1, C2, C4 of the phenyl ring; C2 of the furan ring), preventing their signals from disappearing into the baseline.
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Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform manual phase and baseline correction to ensure accurate integration of the 2-CH 3 and 4-CH 3 singlets.
Workflow Visualization
Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.
References
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Synthesis of 2,5-Diaryl Nonsymmetric Furans C6-Platform Chemicals via Catalytic Conversion of Biomass and the Formal Synthesis of Dantrolene. The Journal of Organic Chemistry - ACS Publications (2020). URL:[Link]
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Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Wiley (2014). URL:[Link]
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Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Pretsch, E., Bühlmann, P., & Badertscher, M. Springer / VitalSource (2020). URL:[Link]
